molecular formula C11H13N3O B13994583 3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine

3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine

Katalognummer: B13994583
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: DSVVTTONZVOBII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methoxymethyl (-CH₂OCH₃) substituent at position 3 of the pyrazole ring and a phenyl group at position 1. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their tunable electronic and steric properties .

Eigenschaften

Molekularformel

C11H13N3O

Molekulargewicht

203.24 g/mol

IUPAC-Name

5-(methoxymethyl)-2-phenylpyrazol-3-amine

InChI

InChI=1S/C11H13N3O/c1-15-8-9-7-11(12)14(13-9)10-5-3-2-4-6-10/h2-7H,8,12H2,1H3

InChI-Schlüssel

DSVVTTONZVOBII-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NN(C(=C1)N)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction of β-Ketonitriles with Hydrazines

The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. This involves:

  • Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-ketonitrile.
  • Formation of hydrazone intermediates.
  • Cyclization through attack of the second nitrogen on the nitrile carbon, yielding the pyrazole ring.

Specific Preparation Methods for this compound

While direct literature on the exact compound this compound is limited, the following approaches are applicable based on analogous 5-aminopyrazole syntheses and functional group transformations:

Synthesis via β-Ketonitrile and Phenylhydrazine

  • Step 1: Preparation of β-ketonitrile precursor bearing a methoxymethyl substituent at the 3-position.
  • Step 2: Condensation of this β-ketonitrile with phenylhydrazine under reflux in ethanol to form the corresponding hydrazone intermediate.
  • Step 3: Cyclization of the hydrazone intermediate to yield this compound.

This method benefits from the regioselectivity and versatility of the β-ketonitrile/hydrazine reaction, enabling the introduction of the methoxymethyl group prior to ring closure.

Alternative Approaches: Functionalization of Preformed Pyrazole

Another approach involves:

  • Synthesizing 1-phenyl-1H-pyrazol-5-amine as a core structure.
  • Subsequent selective alkylation at the 3-position using methoxymethyl halides or related reagents under controlled conditions.

This post-cyclization functionalization requires careful control to avoid substitution at undesired positions and to maintain the amino group integrity.

Analytical Data and Separation Techniques

Thin-layer chromatography (TLC) and melting point determination are standard methods for monitoring reaction progress and purity of pyrazole derivatives.

Substituent (R) C-Acylated Compound Rf (5% MeOH/DCM) Melting Point (°C) O-Acylated Compound Rf (5% MeOH/DCM) Melting Point (°C)
Me 0.55 126-127 0.67 94.5-95
F 0.41 132.5-133 0.72 73.5-74
Ph 0.51 151-151.5 - -
CF3 0.42 147.5-148 - -

Table: TLC Rf values and melting points for acylated pyrazole derivatives, which can be adapted for monitoring methoxymethyl-substituted derivatives.

Summary of Preparation Methods

Method Key Steps Advantages Limitations
β-Ketonitrile + Phenylhydrazine Condensation → Hydrazone formation → Cyclization Versatile, regioselective Requires preparation of substituted β-ketonitrile
Post-cyclization Alkylation Pyrazole synthesis → Selective 3-position alkylation Allows modification after ring formation Risk of side reactions, requires selective conditions
Industrial Cyclization with Lawesson's Reagent Cyclization avoiding toxic solvents Improved yield, purity, and safety Specific to certain pyrazole derivatives

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of formyl or carboxyl derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of substituents such as halogens or nitro groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Chlorophenyl and methyl substituents favor applications in heterocyclic synthesis (e.g., pyrazolo-pyridines) .

Synthetic Utility :

  • 3-Substituted pyrazoles are typically synthesized via cyclocondensation of hydrazines with β-diketones or via Suzuki-Miyaura coupling for aryl groups .
  • The methoxymethyl group may require protective group strategies during synthesis to prevent oxidation .

Safety and Stability :

  • Pyrazole amines with electron-withdrawing groups (e.g., nitro, as in ) exhibit explosive properties, but methoxymethyl derivatives are likely stable under standard lab conditions .
  • Safety data sheets (SDS) for analogs emphasize standard precautions (e.g., ventilation, gloves) .

Biologische Aktivität

3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives have gained significant attention in medicinal chemistry due to their broad range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole nucleus has been extensively studied and modified to enhance its therapeutic potential. Notably, compounds with a phenyl group at position 1 and various substituents at position 5 exhibit promising biological profiles .

Pharmacological Activities

1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can effectively reduce inflammation. For instance, compounds similar to this compound have shown anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

2. Analgesic Effects
The analgesic properties of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase enzymes, leading to decreased prostaglandin synthesis. This mechanism is crucial in managing pain associated with various inflammatory conditions .

3. Antimicrobial Activity
Studies have demonstrated that pyrazole compounds exhibit antimicrobial effects against a range of bacterial and fungal pathogens. The activity of this compound against specific strains has not been detailed in the literature; however, its structural similarity to other effective pyrazoles suggests potential efficacy .

4. Anticancer Potential
Recent investigations into pyrazole derivatives have highlighted their role as anticancer agents. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in preclinical models . The potential for this compound as an anticancer agent remains an area for further research.

The biological activity of this compound can be understood through its interaction with various molecular targets:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, pyrazoles reduce the production of inflammatory mediators.
  • Receptor Modulation : Some pyrazole derivatives act on specific receptors involved in pain and inflammation pathways, providing analgesic effects.

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including those structurally related to this compound. The results indicated significant reduction in carrageenan-induced paw edema in rats, suggesting strong anti-inflammatory properties comparable to indomethacin .

Case Study 2: Antimicrobial Activity

In a comparative study involving various pyrazole derivatives against microbial strains, compounds similar to this compound exhibited moderate antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was assessed using standard disc diffusion methods .

Q & A

Q. What are the established synthetic routes for 3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine, and how are intermediates characterized?

Methodological Answer:

  • Route 1 (Cyclization): Start with 5-chloro-3-methyl-1-substituted pyrazole intermediates. Cyclize using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the methoxymethyl group. Purify via column chromatography (hexane:ethyl acetate, 8:2) .
  • Route 2 (Nucleophilic Substitution): React 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with acid chlorides in dry dichloromethane, using triethylamine as a base. Monitor progress via TLC .
  • Characterization: Confirm intermediates via 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., δ 3.85 ppm for -OCH₃) and IR (C=O stretch at 1680–1700 cm⁻¹). Validate purity by elemental analysis (e.g., C ±0.02%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software for structure refinement. Key metrics: R-factor < 0.05, hydrogen-bonding networks (e.g., N–H···O interactions) .
  • NMR/IR: Assign peaks using DEPT-135 (for CH₂/CH₃ groups) and 2D-COSY (coupling patterns). Compare with reference data for pyrazole derivatives .
  • Thermal Analysis: Perform DSC/TGA to identify melting points (e.g., 133–134°C) and decomposition thresholds (>170°C) .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability while maintaining high enantiomeric purity?

Methodological Answer:

  • Catalyst Screening: Test Pd/C or chiral ligands (e.g., BINAP) in asymmetric syntheses. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Solvent-Free Conditions: Reduce reaction steps by using microwave-assisted synthesis (e.g., 120°C, 30 min) to improve yield (>85%) and minimize byproducts .
  • Scale-Up Challenges: Address exothermicity using jacketed reactors and inline FTIR for real-time monitoring .

Q. How can contradictions in pharmacological data (e.g., antitubercular vs. anticancer activity) be resolved?

Methodological Answer:

  • Comparative Assays: Replicate studies using standardized protocols (e.g., MIC for antitubercular activity vs. IC₅₀ for cancer cell lines). Use M. tuberculosis H37Rv and HepG2 cells for consistency .
  • Structure-Activity Analysis: Modify substituents (e.g., replace methoxymethyl with nitro groups) and correlate with bioactivity shifts. Use CoMFA models to predict binding affinities .

Q. What computational tools are effective for predicting polymorphic forms and cocrystal formation?

Methodological Answer:

  • Mercury CSD 2.0: Analyze packing motifs (e.g., π-π stacking distances) and hydrogen-bonding patterns (R₂²(8) graph sets) using the Cambridge Structural Database .
  • Density Functional Theory (DFT): Calculate lattice energies (Gaussian 03) to assess thermodynamic stability of polymorphs. Compare with experimental PXRD patterns .

Q. How can the compound’s fluorescent properties be leveraged for materials science applications?

Methodological Answer:

  • Aggregation-Induced Emission (AIE): Test solid-state photoluminescence (PL) using a fluorimeter. Compare emission maxima in solution (λₑₘ ≈ 400 nm) vs. solid state (λₑₘ ≈ 520 nm) .
  • Coordination Chemistry: Synthesize ZnCl₂ complexes and analyze fluorescence quenching/enhancement via Stern-Volmer plots. Use single-crystal XRD to confirm ligand-metal binding modes .

Data Contradiction Analysis

Q. Discrepancies in reported antibacterial vs. cytotoxic activities: How to reconcile?

Methodological Answer:

  • Mechanistic Studies: Perform ROS assays to determine if antibacterial activity is linked to oxidative stress, while cytotoxicity arises from DNA intercalation (e.g., ethidium bromide displacement assays) .
  • Species-Specific Effects: Test gram-positive (S. aureus) vs. gram-negative (E. coli) bacteria and compare with mammalian cell toxicity (e.g., HEK293 cells) .

Tables: Key Research Findings

Property Value/Outcome Reference
Antitubercular Activity MIC = 2.5 µg/mL (M. tuberculosis H37Rv)
Thermal Stability Tₐ = 171–270°C (decomposition)
Fluorescent λₑₘ (solid) 520 nm (quantum yield Φ = 0.32)
Crystal Density 1.61–2.92 g/cm³ (XRD-derived)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.